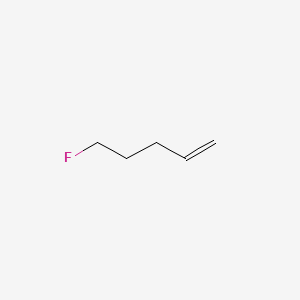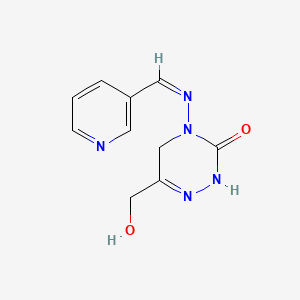
Pymetrozine-hydroxymethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pymetrozine-hydroxymethyl is a derivative of pymetrozine, a pyridine azomethine insecticide. Pymetrozine is known for its selective action against homopteran insects such as aphids and whiteflies . This compound retains the core structure of pymetrozine but includes a hydroxymethyl group, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pymetrozine-hydroxymethyl typically involves the modification of pymetrozine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation step .
Chemical Reactions Analysis
Types of Reactions
Pymetrozine-hydroxymethyl undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form pymetrozine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of pymetrozine-carboxylic acid.
Reduction: Formation of pymetrozine.
Substitution: Formation of various substituted pymetrozine derivatives.
Scientific Research Applications
Pymetrozine-hydroxymethyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxymethylation on pyridine azomethines.
Biology: Investigated for its potential effects on insect physiology and behavior.
Medicine: Explored for its potential use in developing new insecticides with improved selectivity and reduced toxicity.
Industry: Used in the development of new formulations for pest control in agriculture
Mechanism of Action
Pymetrozine-hydroxymethyl works by affecting the chordotonal organs in insects, which are responsible for sensing vibrations and sound. The compound blocks the nerve impulses to the brain, leading to a constant stretching of the legs and eventually immobilization of the insect . This unique mode of action makes it highly effective against sucking pests .
Comparison with Similar Compounds
Similar Compounds
- Pyrifluquinazon
- Afidopyrafen
- Pymetrozine
Uniqueness
Pymetrozine-hydroxymethyl is unique due to its hydroxymethyl group, which may enhance its selectivity and reduce its toxicity compared to other similar compounds. This modification can also influence its chemical reactivity and stability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
6-(hydroxymethyl)-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5O2/c16-7-9-6-15(10(17)14-13-9)12-5-8-2-1-3-11-4-8/h1-5,16H,6-7H2,(H,14,17)/b12-5- |
InChI Key |
RNTFMRMOFJKYQK-XGICHPGQSA-N |
Isomeric SMILES |
C1C(=NNC(=O)N1/N=C\C2=CN=CC=C2)CO |
Canonical SMILES |
C1C(=NNC(=O)N1N=CC2=CN=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


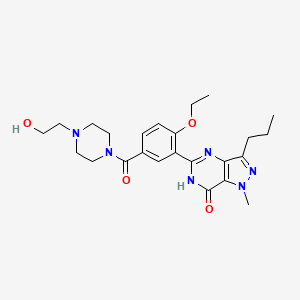
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
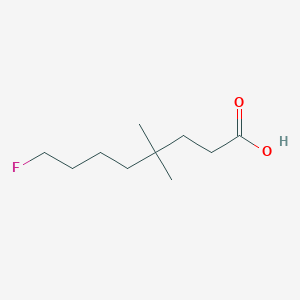
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
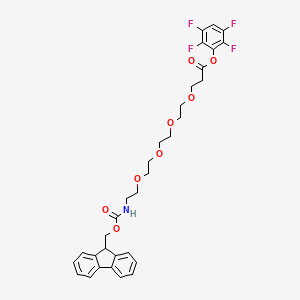
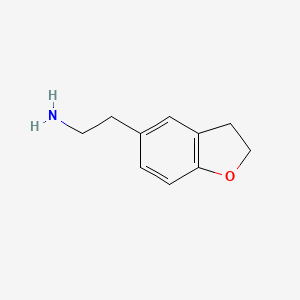
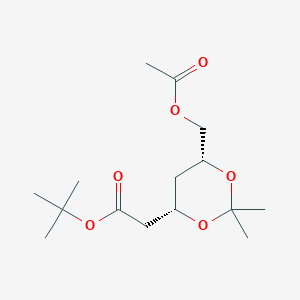
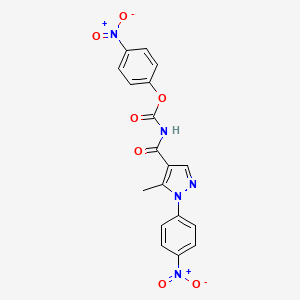
![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)


![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)

